molecular formula C8H11NO B12565171 N-(3-ethylphenyl)hydroxylamine CAS No. 190668-63-4

N-(3-ethylphenyl)hydroxylamine

Cat. No.: B12565171
CAS No.: 190668-63-4
M. Wt: 137.18 g/mol
InChI Key: QFKCPVBMPIBVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)hydroxylamine is an organic compound belonging to the class of hydroxylamines Hydroxylamines are characterized by the presence of an N-OH functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)hydroxylamine can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-ethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production of hydroxylamines, including this compound, often involves the Raschig process, which uses ammonia and hydrogen peroxide as starting materials. This method is advantageous due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethylphenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)hydroxylamine involves its ability to act as a radical scavenger. It inhibits enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antibacterial effects, making it a potential candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

  • N-methylhydroxylamine
  • N-phenylhydroxylamine
  • N-ethylhydroxylamine

Uniqueness

N-(3-ethylphenyl)hydroxylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other hydroxylamines, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

CAS No.

190668-63-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(3-ethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-7)9-10/h3-6,9-10H,2H2,1H3

InChI Key

QFKCPVBMPIBVKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.